4-Bromo-L-tryptophan
Overview
Description
4-Bromo-L-tryptophan is a brominated derivative of the amino acid tryptophan. While the provided papers do not directly discuss 4-Bromo-L-tryptophan, they do provide insights into similar brominated tryptophan derivatives and their relevance in biological systems and synthetic chemistry. For instance, L-6-bromotryptophan has been identified in peptides from marine cone snails and is involved in a novel post-translational modification . Other derivatives, such as 5- and 7-bromotryptophan, have been synthesized and studied for their potential in peptide chemistry and bioactivity .
Synthesis Analysis
The synthesis of brominated tryptophan derivatives is a topic of interest in the field of peptide chemistry. The papers describe various methods for synthesizing these compounds. For example, L-6-bromotryptophan was synthesized and its structure confirmed through co-elution and enzymatic hydrolysis experiments . Another study reports the synthesis of 5,6-dibromo-tryptophan derivatives starting from 6-Br-isatin, followed by selective bromination, reduction, and alkylation steps . Additionally, the synthesis of 5- and 7-bromo-L-tryptophan through Fischer cyclisation is detailed, demonstrating the utility of these compounds in creating potent corticotrophin analogues .
Molecular Structure Analysis
The molecular structure of brominated tryptophan derivatives is crucial for their biological activity and interaction with enzymes. The stereochemistry of these compounds is often determined using techniques such as proton nuclear magnetic resonance. For instance, the Z-configuration of the dehydro product of L-tryptophan 2′,3′-oxidase was determined in one study . The precise structure and stereochemistry of L-6-bromotryptophan were also determined, confirming its identity .
Chemical Reactions Analysis
The chemical reactivity of brominated tryptophan derivatives is influenced by their molecular structure. L-Tryptophan 2′,3′-oxidase from Chromobacterium violaceum catalyzes the formation of a double bond in the tryptophan side chain, provided the substrate has an L-enantiomeric configuration and an unmodified indole nucleus . This specificity highlights the importance of the indole nucleus in the chemical reactions of tryptophan derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated tryptophan derivatives are essential for their application in peptide synthesis and biological studies. The enzymatic synthesis of α,β-dehydrotryptophanyl peptides without side product formation indicates the stability and reactivity of the tryptophan residue in peptide chains . The successful optical resolution of racemic mixtures to obtain optically pure forms of brominated tryptophan derivatives further underscores the importance of these compounds' physical and chemical properties in synthetic applications .
Scientific Research Applications
1. Fermentative Production of L-Tryptophan Derivatives
- Application Summary: 4-Bromo-L-tryptophan is used in the fermentative production of L-tryptophan derivatives by Corynebacterium glutamicum. These derivatives, such as hydroxylated or halogenated L-tryptophans, find applications in the chemical and pharmaceutical industries, for example, in therapeutic peptides .
- Methods of Application: The gene trpB was expressed under the control of the L-serine-responsive transcriptional activator SerR in the C. glutamicum cells engineered for this fermentation process .
- Results or Outcomes: The study showed that C. glutamicum TrpB is catalytically active in the absence of TrpA. Overexpression of C. glutamicum trpB in a trpBA double deletion mutant supported growth in minimal medium only when exogenously added indole was taken up into the cell and condensed with intracellularly synthesized L-serine .
2. Bromination of L-Tryptophan in a Fermentative Process
- Application Summary: 4-Bromo-L-tryptophan is used in the fermentative bromination of L-tryptophan with Corynebacterium glutamicum. Many synthetic and natural brominated compounds have applications in the agriculture, food, and pharmaceutical industries .
- Methods of Application: The fermentative process employs an L-tryptophan producing C. glutamicum strain expressing rebH and rebF from Lechevalieria aerocolonigenes for halogenation and is based on glucose, ammonium and sodium bromide .
- Results or Outcomes: The fermentative production of 7-Br-Trp by recombinant C. glutamicum was scaled up to a working volume of 2 L and operated in batch and fed-batch mode. The titers were increased from batch fermentation in CGXII minimal medium with 0.3 g L −1 7-Br-Trp to fed-batch fermentation in HSG complex medium, where up to 1.2 g L −1 7-Br-Trp were obtained .
3. Industrial Biomanufacturing of Tryptophan Derivatives
- Application Summary: 4-Bromo-L-tryptophan is used in the industrial biomanufacturing of tryptophan derivatives. These derivatives, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein, have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industry .
- Methods of Application: The biosynthesis method combines metabolic engineering with synthetic biology and system biology, using the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway .
- Results or Outcomes: The engineered strain produced about 2.0 g/L of melatonin through protein engineering of rate-limiting tryptophan hydroxylase, chromosomal integration of aromatic amino acid decarboxylase, and deletion of tryptophan export protein YddG .
4. Determination of Tryptophan Metabolites
- Application Summary: 4-Bromo-L-tryptophan can be used as a standard in the determination of tryptophan metabolites using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) in conjunction with mass spectrometry (MS) .
- Methods of Application: The method involves the use of HPLC and UHPLC in conjunction with ultraviolet (UV), fluorescence (FLD), electrochemical (ECD) detection, or more preferably, mass spectrometry (MS) .
- Results or Outcomes: This method allows for the accurate determination of tryptophan metabolites in various samples .
5. Production of 20S-Proteasome Inhibitor TMC-95A
- Application Summary: 4-Bromo-L-tryptophan is used in the production of the 20S-proteasome inhibitor TMC-95A. Proteasome inhibitors are a class of drugs that block the action of proteasomes, which are protein complexes that degrade unneeded or damaged proteins. TMC-95A has potential applications in the treatment of cancer .
- Methods of Application: The production process involves fermentation with recombinant Corynebacterium glutamicum expressing the genes for the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF from Lechevalieria aerocolonigenes .
- Results or Outcomes: The fermentative production of 7-Br-Trp by recombinant C. glutamicum was scaled up to a working volume of 2 L and operated in batch and fed-batch mode. The titers were increased from batch fermentation in CGXII minimal medium with 0.3 g L −1 7-Br-Trp to fed-batch fermentation in HSG complex medium, where up to 1.2 g L −1 7-Br-Trp were obtained .
6. Determination of Tryptophan Metabolites
- Application Summary: 4-Bromo-L-tryptophan can be used as a standard in the determination of tryptophan metabolites using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) in conjunction with mass spectrometry (MS) .
- Methods of Application: The method involves the use of HPLC and UHPLC in conjunction with ultraviolet (UV), fluorescence (FLD), electrochemical (ECD) detection, or more preferably, mass spectrometry (MS) .
- Results or Outcomes: This method allows for the accurate determination of tryptophan metabolites in various samples .
Future Directions
The future directions of 4-Bromo-L-tryptophan research could involve expanding its applications in industrial biomanufacturing . Additionally, the directed evolution of a synthetic phylogeny of programmable Trp repressors could lead to the identification of new variants that are responsive to halogenated tryptophan analogs .
properties
IUPAC Name |
(2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKIVYVSESEHFZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431893 | |
Record name | 4-Bromo-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-L-tryptophan | |
CAS RN |
52448-16-5 | |
Record name | 4-Bromo-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52448-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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